Distinct Potassium Current Blockade Profile: Quinidine vs. Procainamide and Disopyramide in Rabbit Ventricular Myocytes
Quinidine (10 µM) significantly decreased transient outward current (Ito) amplitude and accelerated its fast inactivation in rabbit ventricular myocytes, whereas procainamide (50 µM) did not significantly alter Ito amplitude nor accelerate its inactivation [1]. This differential effect on Ito distinguishes quinidine from procainamide despite both being Class Ia agents.
| Evidence Dimension | Inhibition of transient outward potassium current (Ito) amplitude |
|---|---|
| Target Compound Data | Ito amplitude significantly decreased (10 µM quinidine) |
| Comparator Or Baseline | Procainamide (50 µM): Ito amplitude not considerably altered |
| Quantified Difference | Qualitative difference: quinidine inhibits Ito; procainamide does not at tested concentrations |
| Conditions | Rabbit ventricular myocytes; whole-cell patch-clamp at 37°C; concentrations near or exceeding therapeutic plasma levels |
Why This Matters
This demonstrates that quinidine sulfate dihydrate cannot be functionally substituted by procainamide in applications requiring Ito blockade, such as Brugada syndrome research.
- [1] Magyar J, Bányász T, Szentandrássy N, et al. Comparison of the Effect of Class IA Antiarrhythmic Drugs on Transmembrane Potassium Currents in Rabbit Ventricular Myocytes. J Cardiovasc Pharmacol Ther. 2003;8(1):31-41. View Source
